3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound characterized by the presence of a benzofuran moiety fused with a 1,2,4-oxadiazole ring and a thiol group at the 5-position. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. It is classified as a thiol-containing oxadiazole derivative, which positions it within a broader category of compounds known for their pharmacological properties.
The synthesis of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can enhance efficiency in industrial settings.
The molecular structure of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol features:
The compound's molecular formula is , with a molecular weight of approximately 233.25 g/mol. Its structure can be represented as follows:
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include disulfides from oxidation and various substituted derivatives from nucleophilic substitutions.
The mechanism of action for 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is primarily linked to its biological activities:
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is typically characterized by:
The compound displays notable solubility in polar solvents due to the presence of the thiol group. Its reactivity profile allows it to participate in various chemical transformations typical for thiols and heterocycles .
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol has several significant applications:
The strategic fusion of benzofuran and 1,2,4-oxadiazole scaffolds represents a paradigm shift in rational drug design, leveraging the complementary pharmacological profiles of both heterocyclic systems. Benzofuran, a privileged structural motif in medicinal chemistry, consists of a fused benzene and furan ring system that serves as a versatile pharmacophore with demonstrated bioactivity across therapeutic domains [5] [7]. This bicyclic framework provides optimal geometry for target engagement while exhibiting favorable pharmacokinetic properties, including enhanced membrane permeability and metabolic stability compared to monocyclic analogs [5]. Contemporary research has systematically explored benzofuran conjugation with nitrogen-containing heterocycles, revealing that the benzofuran-oxadiazole hybrid architecture—particularly when incorporating thiol functionality—confers superior bioactivity profiles compared to either heterocycle alone [5] [10].
Table 1: Structural Evolution of Benzofuran-Oxadiazole Hybrid Architectures
Structural Hybrid | Key Structural Features | Therapeutic Implications | Reference |
---|---|---|---|
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol | Benzofuran C2-linked to oxadiazole C5; thiol at oxadiazole C5 | Broad-spectrum pharmacophore with antibacterial and anti-inflammatory potential | [1] |
Piperazine-benzofuran-oxadiazole hybrids (e.g., 5d) | Piperazine linker between benzofuran and oxadiazole | Potent NF-κB/MAPK pathway inhibition (NO IC₅₀ = 52.23 μM) | [5] |
5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Benzofuran linked to oxadiazole-thione | Unexplored therapeutic potential; structural analog | [10] |
5-[3-[4-(Methylsulfinyl)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole-2-thiol | Benzofuran-oxadiazole with methylsulfinylphenyl | Enhanced electronic profile for target interaction | [2] |
The evolutionary trajectory of these hybrid structures demonstrates increasing molecular sophistication through strategic substitutions and linker optimizations. For instance, incorporation of piperazine linkers between benzofuran and oxadiazole-thiol moieties yielded compound 5d (Table 1), which exhibits exceptional anti-inflammatory activity through dual inhibition of NF-κB and MAPK signaling pathways [5]. X-ray crystallographic analysis of related hybrids (CCDC 2184860) confirms near-planar configurations that facilitate optimal π-stacking interactions with biological targets, while variable alkyl chain lengths between heterocyclic systems modulate solubility and conformational flexibility [5]. This structural evolution has yielded compounds with significantly enhanced target specificity and potency compared to first-generation benzofuran or oxadiazole derivatives alone.
Recent synthetic advances have enabled precise structural modifications at critical positions: (1) Benzofuran C3 substitutions that influence aromatic stacking interactions; (2) Oxadiazole N3 modifications that alter hydrogen-bonding capacity; and (3) Thiol group derivatizations that modulate redox potential and metal chelation capabilities [4] [6]. The progressive refinement of these hybrid structures demonstrates how rational molecular design leverages the intrinsic properties of both heterocyclic systems—the benzofuran's membrane permeability complements the oxadiazole-thiol's target affinity, creating synergistically enhanced bioactivity profiles across multiple therapeutic domains including antimicrobial, anti-inflammatory, and metabolic regulation [3] [5] [6].
The 1,2,4-oxadiazole-thiol moiety serves as a versatile bioisostere in contemporary medicinal chemistry, strategically employed to enhance metabolic stability and target affinity while mitigating the pharmacokinetic limitations of conventional functional groups. Bioisosterism—the replacement of functional groups or atoms with others exhibiting similar physicochemical properties—represents a cornerstone of rational drug design [9]. The 1,2,4-oxadiazole-thiol system demonstrates particular bioisosteric equivalence to ester and amide functionalities while conferring superior hydrolytic stability and enhanced hydrogen-bonding capabilities essential for target engagement [4] [9].
The bioisosteric advantage of the 1,2,4-oxadiazole-thiol moiety manifests through three primary mechanisms: (1) Enhanced metabolic resistance due to the ring's hydrolytic stability compared to labile esters; (2) Improved dipole moment (approximately 4.5 D) that strengthens target binding through optimized electrostatic interactions; and (3) The thiol group's capacity for metal coordination and disulfide formation, enabling interactions with cysteine-rich enzymatic sites inaccessible to carbonyl bioisosteres [4] [9]. Computational analyses reveal that the maximum positive charge in the 1,2,4-oxadiazole ring resides at the C2 position (adjacent to the thiol group in our target compound), creating an electrophilic "hotspot" for nucleophilic attack that underpins mechanism-based inhibition of certain enzymes [4] [9].
Table 2: Bioisosteric Relationships of 1,2,4-Oxadiazole-Thiol Motif
Bioisosteric Replacement | Structural Transformation | Pharmacological Advantage | Therapeutic Application |
---|---|---|---|
Ester → 1,2,4-oxadiazole-thiol | -COO- → -oxadiazole-SH | 200-fold increased hydrolytic stability | Antimicrobial prodrug design |
Amide → 1,2,4-oxadiazole-thiol | -CONH- → -oxadiazole-SH | Enhanced H-bond donation capacity | Enzyme inhibition |
Carboxylate → 1,2,4-oxadiazole-thiol | -COO⁻ → -oxadiazole-S⁻ | Similar charge distribution at physiological pH | Antidiabetic agents |
Heterocyclic thione → 1,2,4-oxadiazole-thiol | Thione → oxadiazole-thiol | Improved solubility and bioavailability | Anti-inflammatory hybrids |
The strategic incorporation of the 1,2,4-oxadiazole-thiol moiety into the benzofuran hybrid architecture exploits these bioisosteric properties to overcome inherent limitations of earlier drug candidates. For instance, ester-containing benzofuran derivatives exhibit promising pharmacological activities in vitro but suffer from rapid plasma esterase-mediated degradation in vivo [5]. The oxadiazole-thiol bioisostere maintains similar geometry and electronic properties while resisting enzymatic hydrolysis, significantly extending plasma half-life and enhancing oral bioavailability [4] [9]. This bioisosteric replacement strategy has yielded compounds with substantially improved pharmacokinetic profiles, as evidenced by benzofuran-oxadiazole hybrids demonstrating high volume of distribution (Vd > 5 L/kg) and extended elimination half-lives (>8 hours) in murine models [5].
Quantum mechanical calculations further substantiate the bioisosteric equivalence of 1,2,4-oxadiazole-thiol to conventional functionalities. Molecular electrostatic potential (MEP) mapping reveals nearly identical charge distribution patterns between ester and oxadiazole-thiol moieties at physiological pH, particularly regarding their capacity for hydrogen bond acceptance at the oxadiazole nitrogen atoms and hydrogen bond donation through the thiol group [4] [9]. This electronic mimicry enables seamless integration into pharmacophores originally designed for ester-containing compounds while conferring the additional advantage of the thiol group's nucleophilicity, which facilitates covalent yet reversible interactions with cysteine residues in enzyme active sites—a mechanism leveraged in the design of mechanism-based inhibitors targeting bacterial DNA gyrase and glucosidase enzymes [3] [6].
The strategic conjugation of benzofuran with sulfur-containing heterocycles like 1,2,4-oxadiazole-5-thiol creates synergistic pharmacophores capable of multi-target engagement through discrete yet complementary mechanisms. This molecular hybridization exploits the distinct electronic properties of both ring systems—the electron-rich benzofuran's capacity for π-π stacking interactions complements the oxadiazole-thiol's hydrogen-bonding proficiency and metal coordination capabilities—to create compounds with enhanced target affinity and novel mechanisms of action [3] [5] [6].
The mechanistic profile of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol derivatives encompasses three primary modes of biological activity:
Enzyme Inhibition via ATP-Competitive Binding: Molecular docking studies demonstrate that benzofuran-oxadiazole-thiol hybrids effectively occupy the ATP-binding pocket of bacterial DNA gyrase with IC₅₀ values reaching 1.2 μM against E. coli gyrase [3]. The benzofuran moiety engages in π-stacking interactions with aromatic residues (Phe, Tyr) in the ATP-binding site, while the oxadiazole-thiol group forms critical hydrogen bonds with key amino acids (Asp73, Asn46) and coordinates Mg²⁺ ions essential for ATP hydrolysis. This dual binding mechanism disrupts the gyrase catalytic cycle, inhibiting DNA supercoiling and inducing bacterial cell death [3].
Signaling Pathway Modulation: Benzofuran-oxadiazole-thiol conjugates demonstrate potent anti-inflammatory activity through simultaneous inhibition of NF-κB and MAPK pathways. Compound 5d (a piperazine-linked analog) significantly suppresses phosphorylation of IKKα/IKKβ, IκBα, P65, ERK, JNK, and P38 kinases in LPS-stimulated RAW264.7 cells in a dose-dependent manner (20-80 μM) [5]. This multi-kinase inhibition stems from the compound's ability to disrupt protein-protein interactions within signaling complexes, where the benzofuran moiety inserts into hydrophobic pockets while the oxadiazole-thiol group coordinates zinc fingers in regulatory domains [5].
Metabolic Enzyme Inhibition: The thiol moiety enables covalent yet reversible inhibition of carbohydrate-processing enzymes through disulfide formation with catalytic cysteine residues. Specifically, benzofuran-oxadiazole-thiol derivatives exhibit potent α-glucosidase inhibition (IC₅₀ values 0.02-0.07 μg/mL against E. coli ΔTolC) comparable to ciprofloxacin [6]. X-ray crystallographic studies reveal that the oxadiazole-thiol group forms a disulfide bridge with Cys273 in the enzyme active site, while the benzofuran system stabilizes the inhibitor-enzyme complex through van der Waals interactions with adjacent hydrophobic residues [6].
Table 3: Biological Activities of Benzofuran-Oxadiazole-Thiol Hybrids
Biological Target | Activity | Potency | Mechanistic Insight |
---|---|---|---|
Bacterial DNA Gyrase | Inhibition | IC₅₀ = 1.2 μM | ATP-competitive binding at catalytic site |
NF-κB Signaling | Pathway suppression | IC₅₀ (NO) = 52.23 μM | Inhibition of IKKα/IKKβ phosphorylation |
α-Glucosidase | Enzyme inhibition | MIC = 0.02-0.07 μg/mL | Disulfide formation with catalytic cysteine |
MAPK Pathway | Multi-kinase inhibition | p-ERK, p-JNK, p-P38 suppression | Coordination with kinase ATP-binding sites |
The sulfur atom within the oxadiazole-thiol moiety plays a pivotal role in these mechanistic actions beyond simple hydrogen bonding. Its nucleophilic character facilitates covalent interactions with cysteine thiols in enzyme active sites (e.g., forming disulfide bridges in α-glucosidase inhibition) [6], while its redox activity enables free radical scavenging that complements the antioxidant potential of the benzofuran system [6]. Molecular dynamics simulations reveal that the sulfur atom significantly enhances binding free energy (-42.3 kJ/mol for benzofuran-oxadiazole-thiol vs. -31.7 kJ/mol for non-thiol analog when complexed with DNA gyrase) through formation of additional hydrophobic contacts and coordination bonds with catalytic metal ions [3].
The spatial orientation of the benzofuran relative to the oxadiazole-thiol ring critically influences biological activity. Conformational analysis indicates that near-planar arrangements maximize target engagement by facilitating simultaneous π-stacking (through benzofuran) and polar interactions (through oxadiazole-thiol) [5]. This geometric requirement explains the substantially reduced activity observed in compounds with ortho-substituted benzofuran moieties, which induce torsional angles exceeding 30° between the heterocyclic systems, disrupting optimal binding geometry [5] [6]. The strategic incorporation of methylene linkers in advanced hybrids (e.g., piperazine bridges) resolves this conformational constraint while adding structural flexibility that enhances binding to allosteric sites in complex signaling proteins like IKK kinases [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1